molecular formula C11H13F3O B8709843 2-Methyl-1-(3-trifluoromethyl-phenyl)-propan-2-ol

2-Methyl-1-(3-trifluoromethyl-phenyl)-propan-2-ol

Cat. No.: B8709843
M. Wt: 218.21 g/mol
InChI Key: VRNXWFYNVUKXGP-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-trifluoromethyl-phenyl)-propan-2-ol is a useful research compound. Its molecular formula is C11H13F3O and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H13F3O/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6,15H,7H2,1-2H3

InChI Key

VRNXWFYNVUKXGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-trifluoromethylbenzyl chloride (25.0g; 0.128 mole) in ether (130 ml) was added dropwise during 50 minutes to magnesium (3.11 g; 0.128 mole) in a three-necked dry flask equipped with stirrer and reflux condenser. The spontaneous reflux was allowed to continue for another half an hour. The solution was cooled and acetone (7.45; 0.128 mole) was added dropwise (8 minutes) and the solution heated to reflux for three hours. After cooling the reaction mixture was poured out on ice (100 ml) and concentrated hydrochloric acid (11 ml). The phases were separated. The organic phase was washed with water, dried (Na2SO4) and evaporated in vacuum. The residual oil was fractioned affording 1-(3-trifluoromethylphenyl)-2-methyl-2-propanol. (B.p. 63°-64° C/1.0 mm Hg, M.p. 55°-56° C recryst. from petroleum ether.) Yield: 73%; 20.3 g.
Quantity
25 g
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reactant
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3.11 g
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reactant
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130 mL
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0.128 mol
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11 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

90 mL of a 3 molar solution of methylmagnesium bromide in diethyl ether are diluted with 300 mL THF and cooled to −50° C. At this temperature 20 g 1-(3-trifluoromethyl-phenyl)-propan-2-one, dissolved in 100 mL THF, are added dropwise. After the addition has ended the reaction mixture is stirred overnight while heating to ambient temperature. It is combined with ammonium chloride solution and extracted with diethyl ether. The combined organic phases are washed with sodium chloride solution, dried with sodium sulphate and evaporated down. The residue remaining is purified by chromatography.
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